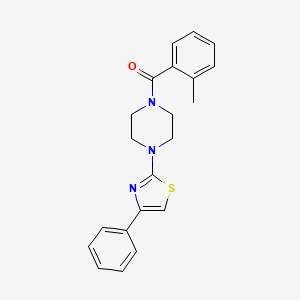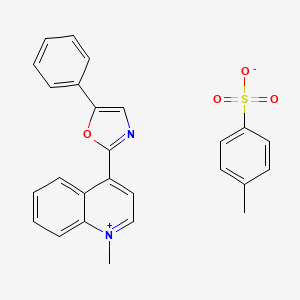methyl]phenol](/img/structure/B6072352.png)
4-[[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl](4-morpholinyl)methyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl](4-morpholinyl)methyl]phenol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as MRS2500 and is a selective antagonist of the P2Y1 receptor, which is a G protein-coupled receptor.
Mécanisme D'action
MRS2500 exerts its effects by selectively blocking the P2Y1 receptor, which is involved in platelet activation and aggregation. By inhibiting this receptor, MRS2500 can reduce platelet activation and aggregation, leading to a decrease in thrombus formation.
Biochemical and Physiological Effects:
In addition to its effects on platelet function, MRS2500 has also been shown to have other biochemical and physiological effects. Studies have demonstrated that MRS2500 can reduce inflammation and oxidative stress, as well as improve vascular function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using MRS2500 in lab experiments is its selectivity for the P2Y1 receptor. This allows researchers to specifically target this receptor and study its effects on platelet function and other physiological processes. However, one limitation of using MRS2500 is its relatively low potency, which can make it difficult to achieve the desired effects at low concentrations.
Orientations Futures
There are several potential future directions for research involving MRS2500. One area of interest is its potential applications in the treatment of thrombotic disorders, such as deep vein thrombosis and pulmonary embolism. Additionally, further studies are needed to fully understand the mechanisms underlying the anti-inflammatory and antioxidant effects of MRS2500. Finally, there is also potential for the development of more potent and selective P2Y1 receptor antagonists based on the structure of MRS2500.
Méthodes De Synthèse
The synthesis of MRS2500 involves several steps, including the reaction of 2,6-dimethylphenyl isocyanate with morpholine to form 2,6-dimethylphenyl carbamoylmorpholine. This intermediate is then reacted with 5-amino-1-(4-hydroxyphenyl)tetrazole to form the final product, 4-[[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl](4-morpholinyl)methyl]phenol.
Applications De Recherche Scientifique
MRS2500 has been extensively studied for its potential applications in various areas of scientific research. One of the primary areas of interest is its role in platelet function and thrombosis. Studies have shown that MRS2500 can inhibit platelet aggregation and reduce thrombus formation, making it a potential therapeutic target for the prevention and treatment of thrombotic disorders.
Propriétés
IUPAC Name |
4-[[1-(2,6-dimethylphenyl)tetrazol-5-yl]-morpholin-4-ylmethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-14-4-3-5-15(2)18(14)25-20(21-22-23-25)19(24-10-12-27-13-11-24)16-6-8-17(26)9-7-16/h3-9,19,26H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQMSXKXBGREFRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=NN=N2)C(C3=CC=C(C=C3)O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2-chlorobenzoyl)amino]-N-isopropyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B6072282.png)
![1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B6072288.png)
![1-(1-cyclohexyl-3-piperidinyl)-N-{[2-(methylthio)-5-pyrimidinyl]methyl}-N-(3-pyridinylmethyl)methanamine](/img/structure/B6072292.png)

![N-[({3-[(2-chlorobenzoyl)amino]phenyl}amino)carbonothioyl]-2-furamide](/img/structure/B6072297.png)
![N-[1-(4-pyridinyl)propyl]-6-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6072298.png)
![N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-2-propene-1-sulfonamide](/img/structure/B6072301.png)
![3-[(4-{[(4-bromophenyl)thio]methyl}benzoyl)amino]benzoic acid](/img/structure/B6072313.png)
![1-[4-(4-{[6-bromo-2-(4-chlorophenyl)-4-quinolinyl]carbonyl}-1-piperazinyl)phenyl]ethanone](/img/structure/B6072314.png)
![2-(dimethylamino)-7-[4-(1H-pyrazol-3-yl)benzoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6072319.png)


![N-(3'-methyl-3-biphenylyl)-1-[(methylthio)acetyl]-3-piperidinecarboxamide](/img/structure/B6072358.png)
![{1'-[(3-methyl-2-thienyl)methyl]-1,3'-bipiperidin-4-yl}methanol](/img/structure/B6072363.png)